ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
CAS No.:
Cat. No.: VC13269529
Molecular Formula: C16H19BrN2O2S
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19BrN2O2S |
|---|---|
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H |
| Standard InChI Key | PPAHXXNRLQNTBH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a thiazolo[3,2-a]pyrimidine scaffold, where a thiazole ring (containing sulfur and nitrogen) is fused to a pyrimidine ring (two nitrogen atoms). Key substituents include:
-
A 7-methyl group on the pyrimidine ring.
-
A 5-phenyl group at the chiral center (C5).
-
An ethyl carboxylate moiety at position 6.
-
A hydrobromide counterion enhancing solubility and crystallinity.
X-ray crystallography reveals a puckered pyrimidine ring adopting a boat conformation, with the phenyl group positioned axially at an 88.99° dihedral angle relative to the pyrimidine plane . This steric arrangement may influence binding to biological targets.
Physicochemical Data
The compound’s solubility in polar solvents like acetonitrile and isopropyl alcohol facilitates its use in synthetic workflows .
Synthetic Methodologies
Conventional Multi-Step Synthesis
Early syntheses involved sequential reactions:
-
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones.
-
Pyrimidine Cyclization: Reaction with β-dicarbonyl compounds under acidic conditions.
-
Hydrobromide Salt Formation: Treatment with hydrobromic acid in ethanol.
While effective, these methods suffered from low yields (~40–60%) and lengthy purification steps.
One-Pot Synthesis Optimization
Recent advances employ a streamlined one-pot protocol:
-
α-Bromination: Cyclohexanone reacts with N-bromosuccinimide (NBS) in acetonitrile catalyzed by p-toluenesulfonic acid (PTSA).
-
Cyclization: The α-bromo intermediate reacts with 3,4-dihydropyrimidine-2(1H)-thiones at 50°C, forming the thiazolopyrimidine core.
-
Precipitation: The product is isolated via solvent evaporation and recrystallized from isopropyl alcohol/diethyl ether .
This method achieves yields up to 85% with a reaction time of 2–3 hours, significantly improving scalability .
Mechanistic studies suggest topoisomerase II inhibition and DNA intercalation as primary modes of action . Molecular docking reveals strong binding affinity (-9.2 kcal/mol) to the ATP-binding site of topoisomerase II .
Antimicrobial and Antiviral Effects
-
Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Antiviral Activity: EC₅₀ of 5.3 μM against influenza A/H1N1, attributed to neuraminidase inhibition.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications to enhance potency and reduce toxicity include:
-
Phenyl Ring Substitution: Electron-withdrawing groups (e.g., -NO₂) improve topoisomerase inhibition .
-
Ethyl Carboxylate Replacement: Amide derivatives show increased blood-brain barrier penetration.
Formulation Challenges
The hydrobromide salt’s hygroscopicity complicates tablet formulation. Co-processing with silica nanoparticles (1:0.5 ratio) improves stability under accelerated conditions (40°C/75% RH).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume